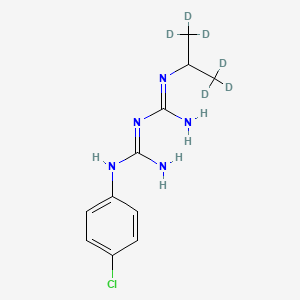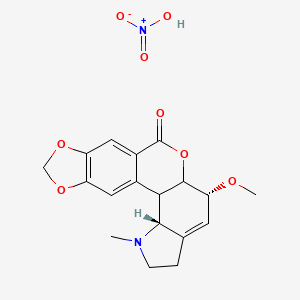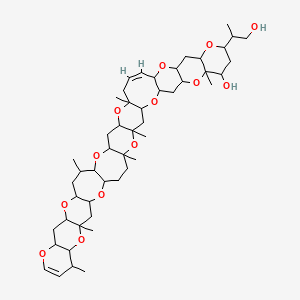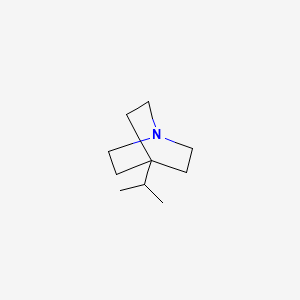
Proguanil D6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Proguanil D6 is the deuterium labeled Proguanil, which is a prophylactic antimalarial drug.
Applications De Recherche Scientifique
1. Impact on Human Lymphocytes
Proguanil, primarily used for malaria treatment and prevention, has been studied for its effects on human lymphocytes. A study found that it can decrease the viability of lymphocytes and cause some DNA damage, particularly when metabolically activated into its active form, cycloguanil (Gajski, Dinter, & Garaj-vrhovac, 2010).
2. Molecular Basis of Resistance
Research into the molecular basis of differential resistance to antifolate drugs like proguanil in Plasmodium falciparum has revealed insights into structural differences influencing drug susceptibility. Specific mutations confer resistance to cycloguanil, highlighting the intricate relationship between drug structure and parasite resistance mechanisms (Peterson, Milhous, & Wellems, 1990).
3. Proguanil Resistance Assessment
An assessment of proguanil resistance in African isolates of Plasmodium falciparum used mutation-specific polymerase chain reaction and in vitro susceptibility testing. This study underscores the importance of genetic factors in determining drug efficacy and resistance (Parzy, Doerig, Pradines, Rico, Fusai, & Doury, 1997).
4. Molecular Dynamics of Proguanil Derivatives
Investigations into the molecular dynamics of Proguanil derivatives, such as substitutions on the benzene ring, have been conducted to understand their electronic properties and responses to external stimuli. This research is pivotal in the development of more effective drug derivatives (Muhammad, Taura, & Ndikilar, 2017).
5. Enzyme Phenotyping and Drug Interaction
Studies have also looked into the interaction between proguanil and enzymes like CYP2D6 and CYP2C19 in humans. Understanding these interactions is crucial for personalized medicine and optimizing drug efficacy (Tennezé, Verstuyft, Becquemont, Poirier, Wilkinson, & Funck-Brentano, 1999).
6. Antimalarial Action in Combination Therapies
Proguanil's role in combination therapies, especially with atovaquone, has been a subject of interest. These combinations are highly effective in treating malaria, and understanding the synergistic mechanisms can guide the development of more effective treatments (Boggild, Parise, Lewis, & Kain, 2007).
7. Reproductive Toxicity Studies
The impact of proguanil on reproductive activities has been explored in animal models. Such studies provide valuable insights into the potential side effects and risks associated with long-term or high-dose use of the drug (Akinsomisoye & Yinusa, 2011).
8. Antimalarial Activity and Genetic Polymorphism
Investigations into the antimalarial activity of proguanil combined with atovaquone, in the context of genetic polymorphism in humans, have been critical in understanding individual differences in drug response and efficacy (Edstein, Yeo, Kyle, Looareesuwan, Wilairatana, & Rieckmann, 1996).
Propriétés
Formule moléculaire |
C11H10D6ClN5 |
|---|---|
Poids moléculaire |
259.77 |
Nom IUPAC |
(1E)-1-[amino-(4-chloroanilino)methylidene]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)guanidine |
InChI |
InChI=1S/C11H16ClN5/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H5,13,14,15,16,17)/i1D3,2D3 |
SMILES |
CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl |
Synonymes |
Proguanil-d6; Chlorguanid-d6; Chloroguanide-d6; Paludrin-d6; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5-(4-Fluorophenyl)-5-hydroxy-4-phenyl-2-(phenylcarbamoyl)-1-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoic acid](/img/structure/B1149849.png)
![(1S,2R,6R,10R,14R,15R,18S,23R)-14-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-dione](/img/structure/B1149855.png)



